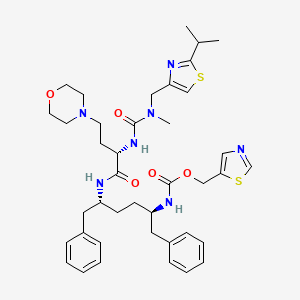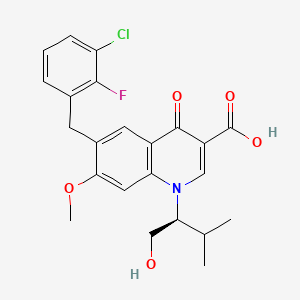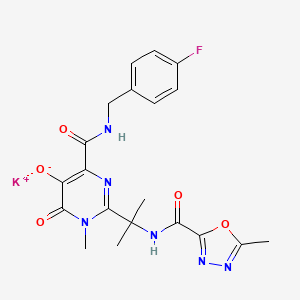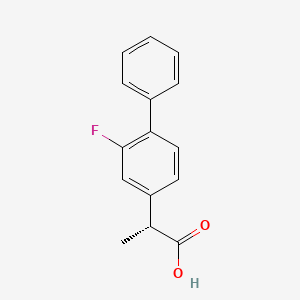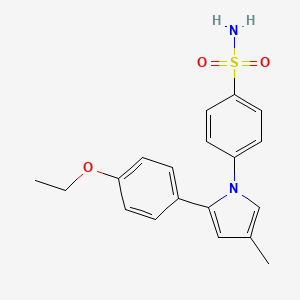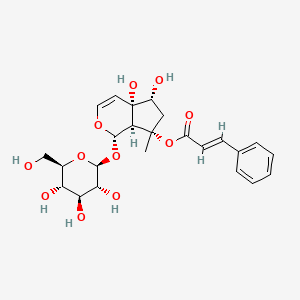
卡铂
描述
作用机制
科学研究应用
卡铂具有广泛的科学研究应用:
生化分析
Biochemical Properties
Carboplatin predominantly acts by attaching alkyl groups to the nucleotides, leading to the formation of monoadducts, and DNA fragmenting when repair enzymes attempt to correct the error . The copper transporter 1 seems to be of particular importance for carboplatin uptake in tumor cells .
Cellular Effects
Carboplatin has a profound impact on various types of cells and cellular processes. It can cause a decrease in white blood cells (neutropenia) which can cause complications . Common side effects include low blood cell levels, nausea, and electrolyte problems .
Molecular Mechanism
Carboplatin works by interfering with the duplication of DNA . It binds covalently to DNA and reacts with intrastrand and interstrand DNA sites to inhibit the production of proteins, while also inhibiting transcription .
Temporal Effects in Laboratory Settings
Carboplatin has a myelosuppressive effect, causing the blood cell and platelet output of bone marrow in the body to decrease quite dramatically, sometimes as low as 10% of its usual production levels . The nadir of this myelosuppression usually occurs 21–28 days after the first treatment .
Dosage Effects in Animal Models
In animal models, a range of physiological and morphological effects was produced using doses calculated from the recommended therapeutic range (200–400 mg/m2) . A carboplatin dose reduction of as little as 10% was suggested to result in a doubling of 5-year relapse rate .
Metabolic Pathways
Carboplatin is involved in metabolic pathways that lead to DNA damage. In the presence of glutathione S-transferase (GST), GSH combines with carboplatin to form a Pt-GSH complex that is excreted from cells by multidrug resistance-associated proteins (MRPs), consequently reducing intracellular carboplatin concentration .
Transport and Distribution
Carboplatin is transported and distributed within cells and tissues through various transporters. The copper transporter 1 seems to be of particular importance for carboplatin uptake in tumor cells . Carboplatin showed an obviously different pharmacokinetic characteristic from cisplatin and oxaliplatin. On the one hand, carboplatin has the highest proportion of Pt distribution in ultrafiltrate plasma .
Subcellular Localization
The distribution of total platinum in the cytosol is higher than in the mitochondria, followed by the nucleus . Enrichment of platinum in mitochondria may affect the respiratory chain or energy metabolism, and further lead to cell apoptosis .
准备方法
合成路线和反应条件: 卡铂是通过顺铂与环丁烷-1,1-二羧酸在氨的存在下反应合成的 . 反应条件通常涉及将混合物加热以促进卡铂配合物的形成。
工业生产方法: 在工业环境中,卡铂是通过将顺铂溶解在水中并添加环丁烷-1,1-二羧酸和氨来生产的。 然后将混合物加热以促进反应,并通过结晶纯化得到的卡铂 .
化学反应分析
反应类型: 卡铂会经历各种化学反应,包括取代反应。 一个值得注意的反应是它被氯离子激活,这会导致马来酸部分的去除并形成顺铂 .
常见试剂和条件:
氯离子: 用于激活卡铂并将其转化为顺铂.
酸性条件: 强酸性环境促进卡铂转化为顺铂.
主要形成的产物:
顺铂: 通过卡铂在酸性条件下被氯离子激活而形成.
相似化合物的比较
Cisplatin: The predecessor of carboplatin, known for its higher toxicity but similar mechanism of action.
Oxaliplatin: Another platinum-based chemotherapy drug with a different spectrum of activity and toxicity profile.
Comparison:
Cisplatin vs. Carboplatin: Carboplatin is less toxic than cisplatin, particularly in terms of nephrotoxicity and gastrointestinal side effects.
Oxaliplatin vs. Carboplatin: Oxaliplatin has a different spectrum of activity and is often used to treat colorectal cancer.
Carboplatin’s reduced toxicity and similar efficacy make it a valuable alternative to cisplatin in chemotherapy regimens, particularly for patients who cannot tolerate the side effects of cisplatin .
属性
IUPAC Name |
azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXQHXAPYXROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Pt | |
| Record name | Carboplatin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Carboplatin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL) | |
| Record name | CARBOPLATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBOPLATIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
White crystals | |
CAS No. |
41575-94-4 | |
| Record name | carboplatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carboplatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carboplatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOPLATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Carboplatin, similar to cisplatin, exerts its cytotoxic effect by binding to DNA. [, , ] This binding primarily results in the formation of platinum-DNA adducts, specifically monoadducts and intra- and interstrand diadducts. [] These adducts interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. [, ]
A: Yes, research using accelerator mass spectrometry has demonstrated that carboplatin forms DNA monoadducts at a rate approximately 100-fold slower than cisplatin. [] This difference in the kinetics of DNA adduct formation may contribute to the lower toxicity profile of carboplatin compared to cisplatin. []
A: Studies indicate that carboplatin can enhance the production and persistence of radiation-induced DNA single-strand breaks (SSBs). [] This effect was observed both when carboplatin was administered before irradiation under hypoxic conditions and when added after irradiation during the post-irradiation recovery period in air. [] This suggests a synergistic interaction between carboplatin and radiation therapy.
A: Research on human laryngeal squamous carcinoma cells (HN-3) showed that carboplatin treatment led to down-regulation of epidermal growth factor receptor (EGFR) expression. [] This effect was associated with increased reactive oxygen species (ROS) generation within the cells, indicating a potential mechanism for carboplatin's antitumor activity. []
A: Yes, computational studies have investigated the interaction between carboplatin and a B12N12 nano-cluster. [] This study utilized density functional theory (DFT) calculations with the B3P86 functional to explore the binding interactions and energy differences between various isomers of the carboplatin-nano-cluster complex. []
A: A study on a patient undergoing hemodialysis revealed a significantly lower area under the curve (AUC) of free platinum when carboplatin was administered shortly before hemodialysis. [] This suggests a substantial removal of carboplatin from the systemic circulation during hemodialysis, highlighting the importance of timing chemotherapy administration in this patient population.
A: In vitro experiments utilizing a bovine brain capillary endothelial cell model showed that hyperbaric oxygenation increased the transendothelial permeability of carboplatin. [] This suggests a potential strategy for enhancing carboplatin delivery to the brain, which is particularly relevant for treating brain tumors.
A: Several studies employed various cancer cell lines to investigate the in vitro efficacy of carboplatin, including human laryngeal squamous carcinoma cells (HN-3), [] three glioma cell lines (U251MG, SNB19, and LNZ308), [] two adenocarcinoma cell lines (MiaPaCa and SW480), [] five canine transitional cell carcinoma (TCC) cell lines, [] T24 human bladder cancer cells, [] COR-L23/P human non-small-cell lung carcinoma (NSCLC) cells, [] and two triple-negative breast cancer cell lines (CF41.Mg and MDA-MB-468). []
ANone: Several preclinical studies explored carboplatin-based combination therapies:
- Carboplatin and Difluoromethylornithine (DFMO): Synergistic or additive effects were observed in a majority of the tested glioma and adenocarcinoma cell lines. []
- Carboplatin and Vorinostat (SAHA): Synergy was noted in one glioma cell line and in the MiaPaCa cell line with short exposure times. []
- Carboplatin and Docetaxel: Synergistic effects were observed in two out of three glioma cell lines and in the SW480 cell line with short exposures. []
- Carboplatin and Gemcitabine: Synergistic activity at biologically achievable concentrations was observed in three out of five canine TCC cell lines. []
- Carboplatin and XR5944: Enhanced anti-tumor activity was observed in COR-L23/P human non-small-cell lung carcinoma (NSCLC) xenograft models when XR5944 was administered before carboplatin. []
ANone: Numerous clinical trials have investigated the efficacy and safety of carboplatin in different cancer types:
- Head and Neck Cancer: A retrospective cohort study on US veterans with head and neck squamous cell carcinoma (HNSCC) suggested that carboplatin-based chemoradiotherapy was associated with improved overall survival compared to cetuximab-based chemoradiotherapy. [] This difference was particularly pronounced in patients with oropharynx cancer.
- A phase III randomized trial found that docetaxel-carboplatin was comparable to paclitaxel-carboplatin in terms of progression-free survival and response rate as a first-line chemotherapy regimen. [] Importantly, docetaxel-carboplatin was associated with significantly less neurotoxicity.
- A phase II trial explored the combination of gemcitabine/carboplatin with or without trastuzumab as first-line treatment for metastatic breast cancer. [] The regimen demonstrated promising activity, particularly in HER2-positive disease.
- A retrospective study from Japan evaluated high-dose ifosfamide, carboplatin, and etoposide combined with peripheral blood stem cell transplantation for male germ cell tumors. [] The treatment was found to be feasible and effective with manageable toxicity.
- A phase II trial evaluated the combination of vinorelbine and gemcitabine as first-line therapy for advanced NSCLC. [] The regimen showed promising activity and tolerability, comparable to standard platinum-based combinations.
- A phase II study investigated a triplet chemotherapy regimen of carboplatin, paclitaxel, and gemcitabine with amifostine support in advanced NSCLC. [] The combination demonstrated promising activity and good tolerability.
- A phase III trial compared nab-paclitaxel plus carboplatin to solvent-based paclitaxel plus carboplatin as first-line treatment for advanced NSCLC. [] Nab-paclitaxel plus carboplatin demonstrated a significantly improved overall response rate, particularly in patients with squamous cell histology.
- A phase II study assessed the feasibility, safety, and efficacy of carboplatin plus S-1 followed by maintenance S-1 therapy for patients with completely resected stage II/IIIA NSCLC. [] The study found that this regimen was not well-tolerated, highlighting the challenges of incorporating carboplatin into adjuvant settings for NSCLC.
- Glioblastoma: A phase 1/2 clinical trial investigated the feasibility and safety of blood-brain barrier (BBB) disruption using an implantable ultrasound system (SonoCloud-9) in combination with intravenous carboplatin in patients with recurrent glioblastoma. [] The study demonstrated the safety and feasibility of this approach, as well as a substantial increase in carboplatin concentration in the peritumoral brain region.
A: While considered less toxic than cisplatin, carboplatin can still cause side effects. Myelosuppression, particularly thrombocytopenia and neutropenia, is a common side effect of carboplatin treatment. [, , , , ] Other reported side effects include nausea, [] diarrhea, [] hepatotoxicity, [] nephrotoxicity, [] neurotoxicity, [] alopecia, [, , ] and hypersensitivity reactions. [, ] The severity and frequency of side effects can vary depending on the dose, schedule, and combination with other drugs.
A: One study explored the use of hyperbaric oxygenation as a method to enhance the transport of carboplatin across the blood-brain barrier. [] This approach showed promising results in vitro and warrants further investigation in clinical settings.
A: Research has explored the use of folate-targeted PEG as a potential carrier for carboplatin analogs. [] While the folate-targeted conjugates showed efficient cellular uptake via the folate receptor-mediated endocytosis pathway, they formed relatively few DNA adducts and exhibited higher IC50 values compared to carboplatin and non-targeted analogs. [] Further research is needed to optimize the design and delivery of targeted carboplatin conjugates.
ANone: Various analytical techniques have been used to investigate carboplatin, including:
- Accelerator Mass Spectrometry (AMS): Used to measure the kinetics of carboplatin-DNA adduct formation and drug uptake in cells. []
- Fluorescence-Based Microplate Cell Proliferation Assay: Employed to assess the effects of carboplatin on cell proliferation in vitro. []
- Propidium Iodide Staining: Used to evaluate cell cycle distribution in response to carboplatin treatment. []
- Caspase 3 and 7 Enzymatic Activity Measurement: Employed to assess apoptosis induction by carboplatin. []
- Atom Absorbing Spectrometry: Used to measure carboplatin concentration in axillary lymph nodes after regional injection of carboplatin-activated carbon suspension. []
- Immunofluorescence, Western Blotting, and qRT-PCR: Used to assess the expression levels of specific proteins and genes in response to carboplatin treatment. []
- Magnetic Resonance Imaging (MRI): Used to monitor tumor size and drug distribution in preclinical and clinical settings. [, ]
A: Research using a bovine brain capillary endothelial cell model suggests that carboplatin may be a substrate for P-glycoprotein (P-gp), a drug efflux transporter. [] The study demonstrated that verapamil, a P-gp inhibitor, enhanced the transendothelial permeability of carboplatin, similar to its effects on doxorubicin, a known P-gp substrate. [] This finding highlights the potential for drug-transporter interactions to influence carboplatin distribution and efficacy.
A: Yes, cisplatin is another platinum-based chemotherapeutic agent often used in cancer treatment. [, , ] While both drugs share a similar mechanism of action, they exhibit different pharmacokinetic and toxicity profiles. Clinical trials have directly compared carboplatin to cisplatin in various cancer types, such as NSCLC and ovarian cancer, with varying results. [, , ] The choice between carboplatin and cisplatin often depends on factors like tumor type, patient characteristics, and potential side effects.
A: Yes, research is ongoing to identify effective non-platinum-based chemotherapy options for various cancers. For instance, one study explored the combination of vinorelbine and gemcitabine as a potential alternative to platinum-containing regimens in advanced NSCLC. [] This combination demonstrated promising activity and a favorable toxicity profile compared to some platinum-based therapies.
ANone: The research on carboplatin exemplifies the collaborative nature of scientific advancements:
- Medicinal Chemistry: Plays a crucial role in designing and synthesizing carboplatin analogs with improved efficacy, pharmacokinetic properties, and reduced toxicity. []
- Pharmacology and Pharmaceutics: Focus on understanding the absorption, distribution, metabolism, and excretion (ADME) of carboplatin, as well as developing optimal drug delivery systems. [, ]
- Oncology and Clinical Research: Drive the evaluation of carboplatin in clinical trials, investigating its efficacy, safety, and optimal use in different cancer types and patient populations. [, , , , , , , , , , , , ]
- Molecular Biology and Genetics: Contribute to understanding the mechanisms of action, resistance, and potential biomarkers for carboplatin therapy. [, , , ]
- Analytical Chemistry: Develops and refines methods for characterizing carboplatin and monitoring its levels in biological samples. [, , ]
- Biomedical Engineering: Develops novel technologies for drug delivery, such as the implantable ultrasound system used to enhance carboplatin delivery to the brain. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



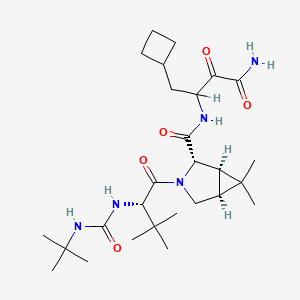
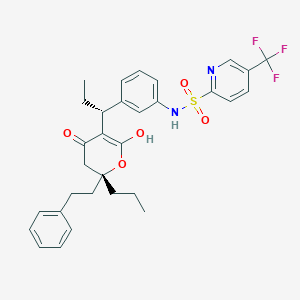
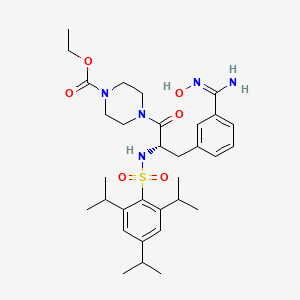
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B1684567.png)
